N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a meta-methylphenyl (m-tolyl) group. This compound belongs to a broader class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and flavor-enhancing properties . The oxalamide linker (N-C(=O)-C(=O)-N) is a critical structural motif, often associated with receptor binding in umami taste modulation and pharmacological applications .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-15-7-6-10-18(13-15)20-26-23-28(27-20)19(14-31-23)11-12-24-21(29)22(30)25-16(2)17-8-4-3-5-9-17/h3-10,13-14,16H,11-12H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGVHJDZTANYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s closest analogs differ in substituents on the phenyl rings or the heterocyclic core. Key comparisons include:
Key Findings:
Substituent Effects on Bioactivity :
- The m-tolyl group in the target compound likely enhances hydrophobic interactions with biological targets compared to p-tolyl or unsubstituted phenyl analogs .
- Ethoxy or methoxy groups (e.g., in CAS 894032-31-6) may improve solubility and oral bioavailability .
Crystallographic and Stability Data :
- Triazolothiadiazole analogs (e.g., CAS 894031-24-4) exhibit planar heterocyclic cores stabilized by C–H⋯π and hydrogen-bonding interactions, which may correlate with thermal stability .
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